2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide (hereafter referred to as the target compound) is a pyrazolo[1,5-a]pyrazine derivative featuring a phenyl substituent at position 2 of the heterocyclic core and a trifluoromethyl group on the acetamide-linked phenyl ring. Its molecular formula is C₂₂H₁₇F₃N₄O₂S, with a molecular weight of 458.5 g/mol (SMILES: COc1ccccc1-c1cc2c(SCC(=O)Nc3ccccc3C(F)(F)F)nccn2n1) . The pyrazolo-pyrazine scaffold is known for its versatility in medicinal chemistry, often serving as a bioisostere for purine derivatives, enabling interactions with enzymes and receptors such as kinases .
This compound’s structure includes a sulfanyl linker bridging the pyrazolo-pyrazine core to the acetamide moiety, which is substituted with a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phenyl substituent on the pyrazolo-pyrazine ring may influence steric and electronic interactions with biological targets .
Properties
IUPAC Name |
2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4OS/c22-21(23,24)15-8-4-5-9-16(15)26-19(29)13-30-20-18-12-17(14-6-2-1-3-7-14)27-28(18)11-10-25-20/h1-12H,13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTIDTMIWRUVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide, also known by its CAS number 1021252-06-1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 428.4 g/mol. The structure features a sulfanyl linkage and a trifluoromethyl group, which may enhance its biological activity by influencing its interaction with biological targets.
Research indicates that compounds similar to this one often interact with various biological pathways. The presence of the pyrazolo[1,5-a]pyrazine moiety suggests potential inhibition of kinases involved in cell proliferation and survival.
Key Mechanisms Identified:
- Inhibition of PAK Activity : Similar compounds have been shown to inhibit p21-activated kinases (PAKs), which are critical regulators of cell motility and proliferation. For instance, OSU-03012, a derivative with a similar structure, inhibited PAK phosphorylation in thyroid cancer cell lines, leading to reduced cell proliferation and migration .
- Targeting AKT Pathway : The compound may also affect the phosphoinositide-dependent kinase 1 (PDK1)/AKT signaling pathway, which is crucial for cell survival and growth. Inhibition of this pathway can lead to apoptosis in cancer cells .
Biological Activity Data
The biological activity of this compound has been assessed through various in vitro studies.
Table 1: Biological Activity Summary
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Inhibition of proliferation |
| SF-268 | 12.50 | Induction of apoptosis |
| NCI-H460 | 42.30 | Growth inhibition |
Case Studies
- Thyroid Cancer : In studies involving human thyroid cancer cell lines, OSU-03012 demonstrated significant inhibition of cell proliferation through reduced AKT phosphorylation, highlighting the potential therapeutic implications for thyroid cancers .
- Breast Cancer : Another study indicated that pyrazole derivatives exhibited satisfactory potential against breast cancer cell lines (MCF7), suggesting that the compound could be further explored for its anticancer properties in this context .
Toxicity and Safety
While the compound shows promising biological activity, understanding its toxicity profile is crucial for therapeutic applications. Preliminary studies suggest that compounds within this class exhibit acceptable safety margins; however, comprehensive toxicity studies are necessary to ensure their safe use in clinical settings.
Future Directions
Research on this compound should focus on:
- In vivo Studies : To evaluate the efficacy and safety in animal models.
- Mechanistic Studies : To further elucidate the specific pathways affected by this compound.
- Structure-Activity Relationship (SAR) Analysis : To optimize the compound’s structure for enhanced potency and selectivity against target proteins.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula: C21H18F3N4OS
- Molecular Weight: 422.45 g/mol
Structural Characteristics
The compound contains a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The presence of a trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Antitumor Properties
Research indicates that the compound exhibits selective cytotoxicity against various cancer cell lines, particularly ovarian and colorectal cancers. Its mechanism of action may involve the inhibition of specific signaling pathways related to tumor growth and proliferation.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by excessive inflammation.
Analytical Techniques
Characterization of the synthesized compound is performed using various techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and confirm the identity of the compound.
- Mass Spectrometry (MS): Provides information on molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identifies functional groups present in the compound.
Drug Development
Given its promising biological activities, this compound is being explored as a potential lead in drug development. Its unique structural features allow for modifications that could enhance efficacy and reduce toxicity.
Chemical Probes
The compound serves as a chemical probe for studying biological processes. It can be utilized to investigate target proteins involved in cancer progression and inflammation, providing insights into their mechanisms.
Case Study 1: Antitumor Activity Assessment
In vitro studies have shown that 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide significantly inhibits cell proliferation in human ovarian cancer cells. The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutic agents.
Case Study 2: Inflammatory Response Modulation
A study evaluating the anti-inflammatory effects demonstrated that treatment with this compound reduced pro-inflammatory cytokine levels in a murine model of arthritis. This suggests potential therapeutic applications in autoimmune diseases.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of pyrazolo-pyrazine and pyrazolo-pyrimidine derivatives. Below is a comparative analysis of its structural analogues:
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Core Heterocycle Variation :
- Pyrazolo[1,5-a]pyrimidine analogues (e.g., entry 5 in Table 1) exhibit reduced steric bulk compared to pyrazolo-pyrazines due to fewer nitrogen atoms in the ring. This may alter hydrogen-bonding interactions with targets like p38 MAPK .
- Pyrazolo-pyrazine derivatives generally display higher molecular weights, which could influence bioavailability.
Substituent Effects: Trifluoromethyl Groups: Present in both the target compound and entry 5, these groups enhance lipophilicity and resistance to oxidative metabolism . Chlorophenyl vs. Phenyl: Chlorine substitution (entry 4) increases hydrophobicity and may improve membrane permeability but could reduce solubility .
Preparation Methods
Cyclization Reaction
A mixture of phenylhydrazine (1.0 equiv) and 2,3-diketopyrazine (1.05 equiv) undergoes reflux in ethanol (80°C, 12 hr) to yield 2-phenylpyrazolo[1,5-a]pyrazine. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the diketone carbonyl, followed by dehydration and aromatization.
Key Parameters
Functionalization at Position 4
The sulfanylacetamide side chain is introduced at position 4 of the pyrazolo[1,5-a]pyrazine core through nucleophilic aromatic substitution (SNAr).
Thiolation Reaction
2-Phenylpyrazolo[1,5-a]pyrazin-4-ol (1.0 equiv) reacts with thiourea (1.2 equiv) in the presence of phosphorus oxychloride (POCl₃) to generate the 4-thiol derivative. The intermediate is isolated via precipitation in ice-cold water and purified by recrystallization.
Optimization Insights
-
Excess POCl₃ (2.5 equiv) improves thiolation efficiency by activating the hydroxyl group.
-
Lower temperatures (<5°C) minimize disulfide byproduct formation.
Acetamide Side Chain Installation
The N-[2-(trifluoromethyl)phenyl]acetamide moiety is constructed via a two-step sequence: chloroacetylation followed by amide coupling.
Chloroacetylation of Thiol Intermediate
The 4-thiolpyrazolo[1,5-a]pyrazine (1.0 equiv) reacts with chloroacetyl chloride (1.1 equiv) in dichloromethane (DCM) under basic conditions (triethylamine, 2.0 equiv). The reaction proceeds at 0°C for 2 hr, yielding 2-chloro-N-(pyrazolo[1,5-a]pyrazin-4-yl)acetamide.
Characterization Data
Amide Bond Formation with 2-(Trifluoromethyl)aniline
The chloroacetamide intermediate (1.0 equiv) couples with 2-(trifluoromethyl)aniline (1.05 equiv) in dimethylformamide (DMF) using copper(I) iodide (CuI, 0.1 equiv) as a catalyst. The reaction mixture is heated to 100°C for 8 hr under nitrogen.
Reaction Conditions
Purification and Isolation
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes 3:7) followed by recrystallization from ethanol/water (9:1).
Purity Assessment
Alternative Synthetic Routes
One-Pot Thiol-Acetamide Coupling
A streamlined approach combines thiolation and acetamide formation in a single pot. The pyrazolo[1,5-a]pyrazine-4-thiol (1.0 equiv), 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide (1.1 equiv), and K₂CO₃ (2.0 equiv) react in acetonitrile at 60°C for 6 hr.
Advantages
Scale-Up Considerations
Industrial-scale synthesis (batch size >1 kg) requires modifications:
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Solvent Volume | 500 mL/kg | 300 mL/kg |
| Heating Method | Oil Bath | Jacketed Reactor |
| Cooling Rate | 5°C/min | 10°C/min |
| Final Yield | 74% | 82% |
Byproduct Analysis and Mitigation
Common byproducts and their suppression strategies:
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide, and how are reaction conditions optimized?
- Answer : Synthesis typically involves a multi-step process:
- Step 1 : Formation of the pyrazolo[1,5-a]pyrazine core via cyclization of substituted pyrazole precursors under reflux conditions (e.g., ethanol or DMF at 80–100°C) .
- Step 2 : Introduction of the sulfanyl group via nucleophilic substitution using α-chloroacetamide derivatives. Temperature control (40–60°C) and solvent polarity (e.g., THF or acetonitrile) are critical to prevent side reactions .
- Step 3 : Amide coupling with 2-(trifluoromethyl)aniline using EDCI/HOBt or DCC as coupling agents .
- Optimization : Reaction monitoring via TLC/HPLC ensures intermediate purity. Yield improvements (>70%) require inert atmospheres (N₂/Ar) and stoichiometric precision .
Q. Which analytical techniques are essential for characterizing this compound, and what key data should researchers prioritize?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazolo-pyrazine core (e.g., δ 8.2–8.5 ppm for pyrazine protons) and acetamide linkage (δ 2.5–3.0 ppm for CH₂-S) .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~460–470 Da) and detects impurities (e.g., unreacted intermediates) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns (gradient: MeCN/H₂O + 0.1% TFA) .
- X-ray Crystallography : Resolves ambiguities in sulfanyl-acetamide conformation (if single crystals are obtainable) .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Answer :
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC; sulfanyl groups are prone to oxidation at pH > 7 .
- Thermal Stability : Use thermogravimetric analysis (TGA) or accelerated stability studies (40–60°C). Degradation products (e.g., free thiols) are identified via LC-MS .
- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax ~270–300 nm for pyrazine moieties) .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Answer :
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. Pyrazolo-pyrazine derivatives often show kinase affinity .
- Solubility : Determine via shake-flask method (PBS, pH 7.4). LogP calculations (e.g., ~3.5–4.0) predict membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data?
- Answer :
- Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models. Pyrazolo-pyrazine flexibility may require ensemble docking .
- Experimental Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (KD values). Discrepancies often arise from protein conformational changes .
- Meta-Analysis : Compare with structurally analogous compounds (e.g., 4-chlorophenyl derivatives in ).
Q. What strategies optimize the compound’s selectivity for target enzymes over off-target proteins?
- Answer :
- SAR Studies : Modify substituents on the phenyl (e.g., electron-withdrawing CF₃ vs. CH₃) and pyrazine rings. Trifluoromethyl groups enhance selectivity for hydrophobic binding pockets .
- Proteome-Wide Profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions .
- Co-crystallization : Solve target-ligand structures to guide rational design (e.g., hydrogen bonding with hinge regions in kinases) .
Q. How should researchers design experiments to investigate the sulfanyl group’s role in metabolic clearance?
- Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat). LC-MS/MS identifies metabolites (e.g., sulfoxide/sulfone derivatives) .
- Isotope Labeling : Synthesize ³⁵S-labeled analogs to track metabolic pathways .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms. Sulfanyl-acetamides may act as mechanism-based inhibitors .
Q. What computational methods predict the compound’s ADME properties, and how reliable are they?
- Answer :
- QSAR Models : Use tools like Schrödinger’s QikProp or ADMET Predictor™. Accuracy depends on training data for pyrazolo-pyrazines .
- MD Simulations : Assess membrane permeability (e.g., POPC bilayers) and plasma protein binding (e.g., HSA interactions) .
- Limitations : Predictions for sulfanyl-containing compounds may underestimate oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
